2-sulfomethyl-L-thioproline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

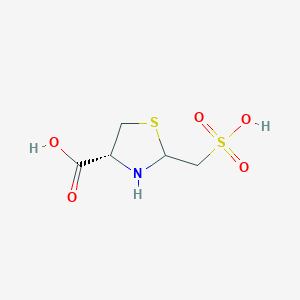

2-sulfomethyl-L-thioproline is a thiazolidinemonocarboxylic acid that is L-thioproline with a sulfomethyl group at position 2. It has a role as a metabolite. It is a thiazolidinemonocarboxylic acid, an organosulfonic acid and a thioproline. It derives from a L-thioproline.

Applications De Recherche Scientifique

Antioxidant Properties

Research indicates that 2-sulfomethyl-L-thioproline exhibits significant antioxidant properties. A study demonstrated that thioproline, a related compound, protects cells from oxidative stress by enhancing cell viability under oxidative conditions. This suggests potential applications in preventing degenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study : In a controlled experiment, HeLa cells treated with thioproline showed increased resilience to oxidative stress, indicating its potential as a dietary supplement for oxidative stress-related conditions .

Hepatoprotective Effects

This compound has been identified as a hepatoprotective agent. It acts by preventing liver damage through various biochemical mechanisms. This application is particularly relevant in the context of liver diseases where protective agents are crucial for patient recovery .

Data Table: Hepatoprotective Studies

| Study Reference | Model Used | Findings |

|---|---|---|

| Animal | Demonstrated reduction in liver enzyme levels post-treatment with thioproline | |

| Cell Culture | Enhanced cell survival rates under hepatotoxic conditions |

Metabolism of Sulfur Compounds

The metabolism of this compound involves its conversion to cysteine, which is vital for numerous biological functions including antioxidant defense and protein synthesis. This metabolic pathway highlights its role in sulfur metabolism and its therapeutic implications .

Data Table: Metabolic Pathways

| Pathway Component | Role |

|---|---|

| L-Thioproline | Precursor to cysteine |

| Cysteine | Antioxidant and protein synthesis |

| Enzymes Involved | Pyrroline-5-carboxylate reductase |

Biodegradation Potential

The compound's structure suggests potential for biodegradation applications, particularly in environmental remediation efforts where sulfur-containing compounds are utilized to detoxify pollutants .

Case Study : Research has shown that sulfur-containing compounds can enhance the biodegradation of organic pollutants in contaminated environments, indicating a promising application for this compound in environmental science.

Analyse Des Réactions Chimiques

Enzymatic Oxidation by Pyrroline-5-Carboxylate Reductase (PYCR)

Human PYCR isozymes 1 and 2 catalyze the NAD(P)⁺-dependent oxidation of 2-sulfomethyl-L-thioproline (l-T4C) to produce cysteine. Key findings include:

Kinetic Parameters

| Parameter | PYCR1 | PYCR2 |

|---|---|---|

| kcat | 0.16 μM·s⁻¹ | 0.55 μM·s⁻¹ |

| KM (l-T4C) | 11.6 mM | 4.04 mM |

| Catalytic efficiency (kcat/KM) | 13.7 M⁻¹·s⁻¹ | 136 M⁻¹·s⁻¹ |

-

Substrate Specificity : PYCRs show no activity with L-proline or dl-thiazolidine-2-carboxylate, confirming the critical role of the sulfomethyl group at position 2 .

-

Inhibition : L-proline acts as a competitive inhibitor of PYCR1 (KIC=8.8±0.9 mM), suggesting overlapping substrate-binding sites .

Mechanism

The reaction proceeds via hydride transfer from the C2 position of l-T4C to NAD(P)⁺, followed by ring opening to generate cysteine (confirmed by LC-MS) .

Metabolic Role in Trypanosoma brucei

This compound has been identified as a metabolite in Trypanosoma brucei, though specific enzymatic pathways remain under investigation . Its sulfomethyl group likely participates in thiol-disulfide exchange reactions critical to redox homeostasis in sulfur-deficient environments.

Synthetic Reactivity (Theoretical Considerations)

While direct synthetic reactions of this compound are not yet documented, its structural analogs inform potential reactivity:

-

Thiophene Synthesis : Thioproline derivatives commonly undergo cyclization with sulfur sources (e.g., K₂S) to form thiophenes .

-

Decarboxylation : The carboxylic acid group may undergo Ag₂CO₃-catalyzed protodecarboxylation under acidic conditions .

Unresolved Questions and Research Gaps

-

Biosynthetic Pathways : The origin of the sulfomethyl group in l-T4C remains uncharacterized.

-

Non-Enzymatic Reactions : Stability under varying pH/temperature and interactions with electrophiles require experimental validation.

Propriétés

Formule moléculaire |

C5H9NO5S2 |

|---|---|

Poids moléculaire |

227.3 g/mol |

Nom IUPAC |

(4R)-2-(sulfomethyl)-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C5H9NO5S2/c7-5(8)3-1-12-4(6-3)2-13(9,10)11/h3-4,6H,1-2H2,(H,7,8)(H,9,10,11)/t3-,4?/m0/s1 |

Clé InChI |

HYGZRLVEUKTESI-WUCPZUCCSA-N |

SMILES isomérique |

C1[C@H](NC(S1)CS(=O)(=O)O)C(=O)O |

SMILES canonique |

C1C(NC(S1)CS(=O)(=O)O)C(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.